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molecular formula C11H13ClO3 B8667326 2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane

2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane

Cat. No. B8667326
M. Wt: 228.67 g/mol
InChI Key: FLFDNRLSQRWIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689327

Procedure details

To a solution of 46.5 g of 2-(2-chloroethyloxy)benzaldehyde and 33.2 g of ethylene glycol in 500 ml of benzene in added 0.5 ml of 85% phosphoric acid, and the mixture is refluxed with stirring for about 18 hours while removing the produced water. After the reaction, the reaction mixture is cooled with ice and is made alkaline with saturated sodium bicarbonate solution to separate into two layers. The benzene layer is taken, washed with saturated saline solution, dried and then distilled to remove the solvent. The crude product thus obtained is distilled to give 56 g of 2-(2-chloroethyloxy)benzaldehyde ethyleneacetal (yield: 97%) as a colorless oil. b.p. 130°-135° C./0.3 mmHg.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[CH2:13](O)[CH2:14][OH:15].P(=O)(O)(O)O.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1>[CH2:14]1[O:15][CH:7]([C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][CH2:3][CH2:2][Cl:1])[O:8][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
ClCCOC1=C(C=O)C=CC=C1
Name
Quantity
33.2 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing the produced water
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled with ice
CUSTOM
Type
CUSTOM
Details
to separate into two layers
WASH
Type
WASH
Details
washed with saturated saline solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1COC(C2=C(C=CC=C2)OCCCl)O1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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